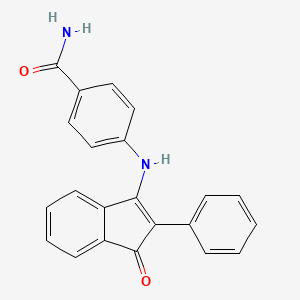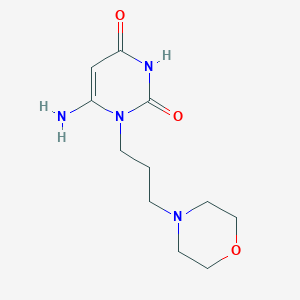![molecular formula C23H20N6O3 B2528963 7-(3,4-dimethylphenyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1215681-56-3](/img/structure/B2528963.png)
7-(3,4-dimethylphenyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-(3,4-dimethylphenyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a derivative of the pyrazolopyrimidine class, which is known for its diverse biological activities. The pyrazolopyrimidine scaffold is a fused bicyclic structure that has been the focus of various synthetic efforts due to its relevance in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with enaminones. For instance, the reaction of 5-amino-4-cyano-3-substituted-1H-pyrazole with enaminones in the presence of glacial acetic acid at room temperature can yield a variety of 7-aryl-3-cyano-2-substituted pyrazolo[1,5-a]pyrimidines, as demonstrated in one of the studies . A similar approach could be applied to synthesize the compound , with appropriate modifications to incorporate the 3,4-dimethylphenyl and 2-furylmethyl groups.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The structure of one such compound was confirmed by X-ray crystallography analysis . The precise arrangement of substituents around the core structure can significantly influence the compound's biological activity and physical properties.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including cyclization, hydrolysis, and amidation, as part of their synthesis . For example, the cyclization of dimethylamino-enones with amino-pyrazoles can form the pyrazolopyrimidine core, which can then be further modified through hydrolysis and amidation to introduce different substituents and functionalities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are essential for the compound's application in biological systems. The bioassay tests of some derivatives have shown moderate herbicidal activity, indicating potential agricultural applications . The spectral properties, such as ultraviolet absorption spectra and NMR chemical shifts, provide insights into the electronic structure and substituent effects within the molecule .
Scientific Research Applications
Environmental Exposure and Health Implications
Studies have focused on the environmental exposure of children to organophosphorus (OP) and pyrethroid (PYR) pesticides, highlighting the widespread chronic exposure in specific populations and the need for public health policies to regulate the use of these chemicals due to their developmental neurotoxicity (Babina et al., 2012). Similarly, research on heterocyclic amines (HCAs) in the diet of healthy volunteers has raised concerns about continuous exposure to carcinogenic compounds through food, which could have long-term health implications (Ushiyama et al., 1991).
Pharmacokinetics and Metabolism
Investigations into the pharmacokinetics and metabolism of novel compounds, such as anticonvulsant agents or potential therapeutic drugs, provide insights into how these substances are absorbed, metabolized, and excreted in humans and animals. For instance, the study on the metabolism and pharmacokinetics of N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) in rats and humans offers valuable data on the drug's bioavailability, metabolic pathways, and the formation of metabolites (Martin et al., 1997).
Exposure to Carcinogenic Compounds
Research has also been conducted on the presence of carcinogenic heterocyclic amines in urine, indicating that humans are continually exposed to these compounds through food, potentially contributing to cancer risk (Nagao et al., 1996).
Mechanism of Action
Future Directions
The future directions for research on “7-(3,4-dimethylphenyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” and similar compounds could involve further exploration of their potential as CDK2 inhibitors for cancer treatment . Additionally, the development of more efficient synthesis methods and the investigation of other biological activities could be areas of interest .
properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-3-31-17-10-8-16(9-11-17)19-12-20-23(30)28(24-14-29(20)26-19)13-21-25-22(27-32-21)18-7-5-4-6-15(18)2/h4-12,14H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBUEPNFJQTBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3aR,6aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2528880.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2528881.png)

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2528885.png)


![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)
![[4-(6-Methylpyridazin-3-yl)phenyl]methanol](/img/structure/B2528896.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2528897.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2528902.png)
